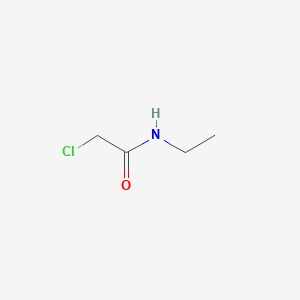

2-Chloro-N-ethylacetamide

Overview

Description

2-Chloro-N-ethylacetamide (CAS 105-35-1) is an organochlorine compound with the molecular formula C₄H₈ClNO and a molecular weight of 121.565 g/mol . Its IUPAC name is this compound, and it is characterized by an ethyl group attached to the nitrogen atom of the chloroacetamide backbone. Key physical properties include:

- Boiling point: 432.39 K (159.24°C, calculated via Joback method) .

- Melting point: 267.35 K (-5.8°C, calculated) .

- LogP (octanol/water): 0.361 (Crippen method), indicating moderate lipophilicity .

- Safety: Classified as Acute Toxicity Category 3 (oral) and WGK 3 (high water hazard) .

The compound is used in organic synthesis, pharmaceutical research, and analytical applications, such as reverse-phase HPLC analysis using specialized columns like Newcrom R1 . Its structure and reactivity make it a versatile intermediate for derivatives with biological or industrial relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N-ethylacetamide can be synthesized through the reaction of ethylamine with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

ClCH2COCl+C2H5NH2→ClCH2CONHC2H5+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. Continuous flow reactors may be used to ensure efficient mixing and heat management. The use of automated systems helps in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethylacetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form ethylamine and chloroacetic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Hydrolysis: Formation of ethylamine and chloroacetic acid.

Reduction: Formation of 2-chloro-N-ethyl ethanol.

Scientific Research Applications

Chemistry

2-Chloro-N-ethylacetamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in chemical reactions to create more complex molecules, making it a valuable reagent in organic chemistry.

Biology

In biological research, this compound has been investigated for its role in enzyme inhibition and as a probe for studying biological pathways. Its ability to interact with specific enzymes allows researchers to explore cellular mechanisms and their implications in health and disease.

Medicine

Recent studies have explored the therapeutic potential of this compound, particularly its anti-inflammatory and analgesic effects. Research indicates that this compound may modulate inflammatory responses, making it a candidate for drug development targeting conditions characterized by inflammation.

Industry

In industrial applications, this compound is used in the development of new materials and as a precursor for specialty chemicals. Its unique chemical structure allows for modifications that can lead to innovative products in various sectors.

Antibacterial Activity

A study focused on the antibacterial properties of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (a derivative) demonstrated significant efficacy against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 512 µg/mL, indicating that the compound exhibits potent antibacterial activity compared to its analogs .

| Compound | MIC (µg/mL) |

|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 |

| Control Compound | 1024 |

This study highlighted the importance of the chloro group in enhancing antibacterial activity, suggesting that structural modifications can lead to improved therapeutic agents.

Enzyme Inhibition Studies

Research investigating enzyme inhibition revealed that this compound can inhibit specific enzymes involved in metabolic pathways. The mechanism involves binding to the active site of enzymes, thus preventing substrate interaction and subsequent reaction progression.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethylacetamide involves its ability to act as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes the carbonyl carbon more susceptible to nucleophilic attack. In biological systems, it can interact with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chloro-N-methylacetamide (CAS 96-30-0)

- Molecular formula: C₃H₆ClNO.

- Key differences: Boiling point: Higher than the ethyl derivative (215.07–242.7°C vs. Melting point: 50.05°C (EPI Suite), significantly higher than the ethyl variant’s calculated -5.8°C, suggesting better crystalline packing . Water solubility: 341,570 mg/L (EPI Suite), far exceeding the ethyl derivative’s lower solubility .

- Applications : Similar synthetic utility but with distinct reactivity due to steric and electronic effects .

2-Chloro-N-phenylacetamide (C₈H₈ClNO)

- Structural features : A phenyl group replaces the ethyl substituent.

- Key differences :

2-Chloro-N,N-diphenylacetamide (C₁₄H₁₂ClNO)

- Structural features : Two phenyl groups on the nitrogen atom.

- Key differences :

- Applications : Explored in crystallography and as a precursor for complex ligands .

N-Hydroxymethyl-2-chloroacetamide (CAS 6320-16-7)

- Structural features : Hydroxymethyl (-CH₂OH) substituent on nitrogen.

- Key differences :

Comparative Data Table

Biological Activity

2-Chloro-N-ethylacetamide is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and analgesic properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound, with the molecular formula C4H8ClNO, is characterized by its chloroacetamide structure, which allows for diverse chemical reactivity. Its synthesis and derivatives have been explored for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Katke et al. evaluated the antibacterial and antifungal activities of various chloroacetamides, including this compound. The antimicrobial activity was assessed against several strains of bacteria and fungi using the agar diffusion method.

Antibacterial Activity

The results from the study highlighted the effectiveness of this compound against different bacterial strains, as shown in Table 1.

| Sample Code | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 25923) |

|---|---|---|---|

| C-2-EA | 30 mm | 30 mm | 36 mm |

| C-3-EA | 27 mm | 29 mm | 30 mm |

| C-4-EA | 26 mm | 25 mm | 25 mm |

Table 1: Antibacterial activity of various chloroacetamides including this compound .

The compound demonstrated notable zones of inhibition, particularly against E. coli and S. aureus, suggesting its potential as an effective antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, the compound also showed antifungal activity against Candida species. The study reported that certain derivatives had a significant impact on fungal growth, indicating a broad spectrum of antimicrobial efficacy .

Analgesic Activity

The analgesic potential of derivatives of this compound has also been investigated. A study focused on docking analyses with cyclooxygenase (COX) enzymes revealed promising results for certain derivatives as analgesics. The synthesized compound AKM-2 exhibited significant analgesic responses comparable to standard drugs like diclofenac sodium.

Molecular Docking Studies

Molecular docking studies were performed to evaluate the binding affinity of these compounds to COX-1 and COX-2 enzymes, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated that the compounds could effectively inhibit prostaglandin synthesis, thereby reducing pain and inflammation .

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of chloroacetamides:

- Antimicrobial Screening : A comprehensive study screened multiple chloroacetamides for their antimicrobial properties, confirming that modifications in the acetamide structure can enhance biological activity.

- Analgesic Evaluation : In vivo studies using hot plate models demonstrated that certain derivatives produced significant analgesic effects, supporting their potential use in pain management therapies.

- Toxicological Assessments : Safety evaluations indicated that while some derivatives exhibit promising biological activity, they also require careful assessment regarding toxicity and safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-N-ethylacetamide in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions to prevent inhalation .

- Waste Management : Segregate waste into halogenated organic containers and collaborate with certified disposal agencies to mitigate environmental contamination .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain SDS documentation for emergency reference .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to identify the ethylamide group (δ ~1.2 ppm for CHCH) and chloroacetamide moiety (δ ~4.0 ppm for CHCl) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic system, space group Cc) to confirm stereochemistry .

- IR Spectroscopy : Detect characteristic C=O stretching (~1650 cm) and C-Cl vibrations (~650 cm) .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reagent Selection : Use ethylamine and chloroacetyl chloride in anhydrous dichloromethane under nitrogen to minimize hydrolysis .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via recrystallization (ethanol/water) to achieve >95% yield .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic substitutions be resolved?

- Methodological Answer :

- Variable Control : Systematically test solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and catalysts (e.g., KI for Finkelstein reactions) to identify kinetic vs. thermodynamic pathways .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to compare activation energies of competing mechanisms (S1 vs. S2) under varied conditions .

Q. What are the environmental persistence and degradation pathways of this compound in aquatic ecosystems?

- Methodological Answer :

- Microcosm Studies : Simulate aerobic/anaerobic aquatic environments spiked with this compound (1–100 ppm) and monitor degradation via LC-MS/MS. Identify metabolites like chloroacetic acid and N-ethylacetamide .

- QSAR Modeling : Predict biodegradation half-lives using quantitative structure-activity relationship models (e.g., EPI Suite) based on log K and molecular connectivity indices .

Q. How does the crystal structure of this compound influence its solid-state reactivity?

- Methodological Answer :

- Crystal Engineering : Analyze intermolecular interactions (e.g., N-H···O hydrogen bonds) via Hirshfeld surfaces to assess stability and reactivity toward co-crystallization or mechanochemical reactions .

- Thermal Analysis : Perform DSC/TGA to correlate melting points (98–100°C) and decomposition profiles with lattice energy calculations .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer :

- Dose-Response Replication : Conduct in vitro assays (e.g., MTT on HepG2 cells) across multiple labs using standardized protocols (ISO 10993-5) to verify LD values .

- Meta-Analysis : Aggregate historical data (e.g., ECOTOX database) and apply statistical tools (e.g., ANOVA) to identify outliers caused by impurity interference .

Properties

IUPAC Name |

2-chloro-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-2-6-4(7)3-5/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBORNFANZZVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146905 | |

| Record name | 2-Chloro-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-35-1 | |

| Record name | 2-Chloro-N-ethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-ethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-ethylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-ethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N-ETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R32RJ2V2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.